1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine
Description
1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The incorporation of a fluorophenyl group into the pyrazole ring enhances the compound’s pharmacological properties due to the unique characteristics of fluorine, such as high electronegativity and small atomic radius .
Properties
IUPAC Name |
1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4/c1-13(20(2)3)8-10-18-12-16-9-11-19-21(16)15-6-4-14(17)5-7-15/h4-7,9,11,13,18H,8,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHLTUOVRQEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCC1=CC=NN1C2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyrazole ring.
Attachment of the butane-1,3-diamine moiety: The final step involves the alkylation of the pyrazole derivative with a suitable alkylating agent to introduce the butane-1,3-diamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to improve reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine can be compared with other similar compounds, such as:
1-Phenyl-3-(4-fluorophenyl)pyrazole: This compound lacks the butane-1,3-diamine moiety but shares the pyrazole and fluorophenyl groups.
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar pyrazole ring structure but differs in the functional groups attached.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
